(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide
Overview
Description
(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide is a chemical compound that features a morpholine ring attached to an ethyl group, which is further connected to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as (2-chloroethyl)morpholine, in the presence of a base. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other phosphonium salts.
Biology: Investigated for its potential role in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide involves its ability to interact with biological membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium moiety is known for its ability to target mitochondria, making this compound useful for delivering therapeutic agents to these organelles. The morpholine ring can also interact with various biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethyltriphenylphosphonium iodide: Similar structure but lacks the morpholine ring.
Methyltriphenylphosphonium iodide: Contains a methyl group instead of the morpholine-ethyl group.
(2-Furan-2-yl-5-morpholin-4-yl-oxazol-4-yl)-triphenylphosphonium iodide: Contains a furan and oxazole ring in addition to the morpholine and triphenylphosphonium moieties.
Uniqueness
(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide is unique due to the presence of both the morpholine ring and the triphenylphosphonium moiety. This combination allows for specific interactions with biological targets and enhances its potential for targeted drug delivery and other applications.
Properties
IUPAC Name |
2-morpholin-4-ylethyl(triphenyl)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NOP.HI/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUQPLUXNARPLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27INOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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